3-(5,5-Diethylmorpholin-2-yl)benzonitrile
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Overview
Description
3-(5,5-Diethylmorpholin-2-yl)benzonitrile is a chemical compound with the molecular formula C15H20N2O. It is characterized by the presence of a benzonitrile group attached to a morpholine ring substituted with two ethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Diethylmorpholin-2-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5,5-diethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Diethylmorpholin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-(5,5-Diethylmorpholin-2-yl)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5,5-Diethylmorpholin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-(3,5-Di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole
Uniqueness
3-(5,5-Diethylmorpholin-2-yl)benzonitrile is unique due to the presence of the morpholine ring with diethyl substitution, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzonitrile derivatives and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(5,5-diethylmorpholin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H20N2O/c1-3-15(4-2)11-18-14(10-17-15)13-7-5-6-12(8-13)9-16/h5-8,14,17H,3-4,10-11H2,1-2H3 |
InChI Key |
UAKAODQHRAEPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=CC(=C2)C#N)CC |
Origin of Product |
United States |
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